molecular formula C15H24 B1682129 Valencene CAS No. 4630-07-3

Valencene

Cat. No.: B1682129
CAS No.: 4630-07-3
M. Wt: 204.35 g/mol
InChI Key: QEBNYNLSCGVZOH-NFAWXSAZSA-N
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Mechanism of Action

Target of Action

Valencene primarily targets efflux pumps in Staphylococcus aureus strains, such as NorA, Tet (K), and MsrA . These proteins are responsible for the active efflux of toxic substances and drugs, contributing to multidrug resistance in these bacteria .

Mode of Action

This compound interacts with its targets by inhibiting the action of efflux pumps. This inhibition enhances the effectiveness of antibiotics and efflux inhibitors against Staphylococcus aureus strains carrying NorA, Tet(K), and MsrA proteins .

Biochemical Pathways

This compound is synthesized from the precursor farnesyl pyrophosphate (FPP) via the mevalonate pathway . The key enzyme involved in this process is this compound synthase (CsTPS1), which catalyzes the conversion of FPP to this compound . The expression of CsTPS1 is regulated by the AP2/ERF transcription factor, CitAP2.10 .

Pharmacokinetics

Encapsulation into nanosystems, such as liposomes, could potentially improve the bioavailability of this compound .

Result of Action

The inhibition of efflux pumps by this compound results in increased susceptibility of Staphylococcus aureus strains to antibiotics and efflux inhibitors . This can lead to a reduction in the minimum inhibitory concentration (MIC) of these drugs, enhancing their antimicrobial efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of the AP2/ERF transcription factor, CitAP2.10, which regulates CsTPS1 expression and hence this compound synthesis, is enhanced by ethylene . Moreover, metabolic engineering strategies, such as down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate pathway, can significantly increase this compound yield .

Biochemical Analysis

Biochemical Properties

Valencene is biosynthesized in Saccharomyces cerevisiae through metabolic engineering . The process involves introducing this compound synthase into S. cerevisiae BJ5464 . A significant increase in this compound yield is observed after down-regulation or knock-out of squalene synthesis and other inhibiting factors in the mevalonate (MVA) pathway .

Cellular Effects

The production of this compound in S. cerevisiae influences cell function by altering the MVA pathway . This pathway is crucial for the production of sterols, which are essential components of the yeast cell membrane . By redirecting the pathway towards this compound production, the cell’s metabolic balance and function are affected .

Molecular Mechanism

The molecular mechanism of this compound production involves the enzyme this compound synthase . This enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into this compound . The process is part of the MVA pathway, which is a key metabolic pathway in yeast .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound production can change over time . For instance, the yield of this compound can increase significantly after certain genetic modifications, such as the down-regulation or knock-out of squalene synthesis .

Metabolic Pathways

This compound is part of the MVA pathway in yeast . This pathway is responsible for the production of many important biomolecules, including sterols and terpenes . This compound synthase, the enzyme that catalyzes the production of this compound, interacts with the precursor FPP in this pathway .

Subcellular Localization

As this compound is a product of the MVA pathway, it is likely that it is synthesized in the cytoplasm where this pathway is located

Preparation Methods

Synthetic Routes and Reaction Conditions: Valencene can be biosynthesized from farnesyl pyrophosphate by the enzyme this compound synthase . In a laboratory setting, metabolic engineering of microorganisms such as Saccharomyces cerevisiae has been employed to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms. For example, Saccharomyces cerevisiae can be engineered to produce this compound by introducing the this compound synthase gene and optimizing the expression of other related genes . This method has been shown to achieve high yields of this compound, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Valencene undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its oxidation to nootkatone, which is catalyzed by enzymes such as premnaspirodiene oxygenase and cytochrome P450 reductase .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047052
Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Insoluble (in ethanol)
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.919
Record name Valencene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4630-07-3
Record name Valencene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valencene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Valencene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VALENCENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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